4-((1H-Indazol-4-yl)oxy)-3-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Indazol-4-yl)oxy)-3-chloroaniline is a heterocyclic compound that contains an indazole moiety. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines to form indazoles . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving transition metal catalysis and solvent-free conditions is likely to be preferred due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-((1H-Indazol-4-yl)oxy)-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and iodine (I2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-((1H-Indazol-4-yl)oxy)-3-chloroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline involves its interaction with molecular targets such as VEGF receptors. By inhibiting these receptors, the compound can disrupt angiogenesis, which is crucial for tumor growth and metastasis . The compound’s structure allows it to form multiple hydrophobic and hydrogen-bonding interactions with the active site of the receptor .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indazol-4-yl)phenylamino derivatives: Known for their inhibitory activities toward KDR.
Aminopyrazolopyridine urea derivatives: Also exhibit potent inhibitory activities toward KDR.
Uniqueness
4-((1H-Indazol-4-yl)oxy)-3-chloroaniline is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for VEGF receptors. This makes it a promising candidate for the development of targeted anticancer therapies .
Properties
CAS No. |
1033810-14-8 |
---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
3-chloro-4-(1H-indazol-4-yloxy)aniline |
InChI |
InChI=1S/C13H10ClN3O/c14-10-6-8(15)4-5-13(10)18-12-3-1-2-11-9(12)7-16-17-11/h1-7H,15H2,(H,16,17) |
InChI Key |
RBPGUVBTSYWXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)OC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.